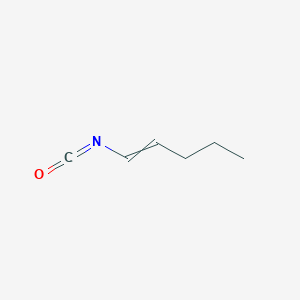

1-Isocyanatopent-1-ene

説明

1-Isocyanatopent-1-ene (C₅H₇NCO) is an unsaturated aliphatic isocyanate characterized by a terminal isocyanate (-NCO) group and a pent-1-ene backbone. Structurally, it is represented as CH₂=CHCH₂CH₂CH₂NCO. This compound is notable for its reactive isocyanate moiety, which enables participation in nucleophilic addition reactions with amines, alcohols, and thiols, forming urethanes, ureas, and thiocarbamates, respectively. Applications likely include its use as a monomer in specialty polymers or crosslinking agents, though its mono-functional nature limits its utility compared to diisocyanates in polyurethane synthesis.

特性

CAS番号 |

88310-63-8 |

|---|---|

分子式 |

C6H9NO |

分子量 |

111.14 g/mol |

IUPAC名 |

1-isocyanatopent-1-ene |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h4-5H,2-3H2,1H3 |

InChIキー |

OUSDOCXMDVJSOX-UHFFFAOYSA-N |

正規SMILES |

CCCC=CN=C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Isocyanatopent-1-ene can be synthesized through several methods. One common approach involves the reaction of pent-1-en-5-amine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9NH2} + \text{COCl2} \rightarrow \text{C6H9NO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its toxicity and reactivity .

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to enhance safety and sustainability. One such method includes the use of carbon dioxide and diamines to produce diisocyanates, which can then be converted to mono-isocyanates like 1-isocyanatopent-1-ene .

化学反応の分析

Types of Reactions: 1-Isocyanatopent-1-ene undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Hydrolysis: Reacts with water to produce amines and carbon dioxide.

Polymerization: Can polymerize to form polyurethanes.

Common Reagents and Conditions:

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Water: Hydrolysis occurs readily in the presence of moisture.

Catalysts: Polymerization reactions often require catalysts like dibutyltin dilaurate.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Products of hydrolysis.

Polyurethanes: Result from polymerization reactions.

科学的研究の応用

1-Isocyanatopent-1-ene has several applications in scientific research:

Polymer Chemistry: Used in the synthesis of polyurethanes, which are valuable in coatings, adhesives, and foams.

Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.

Biomedical Research: Investigated for potential use in drug delivery systems and biocompatible materials.

作用機序

The mechanism of action of 1-isocyanatopent-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .

類似化合物との比較

Reactivity :

- Nucleophilic Addition : Isothiocyanates exhibit slower reaction kinetics with amines compared to isocyanates, as sulfur’s reduced electronegativity weakens the electrophilicity of the central carbon .

- Biological Activity: Isothiocyanates (e.g., those derived from glucosinolates) are prevalent in natural products and exhibit antimicrobial properties, unlike aliphatic isocyanates, which are primarily synthetic intermediates .

Applications :

Used in agrochemicals and pharmaceuticals, whereas 1-isocyanatopent-1-ene is more niche in polymer science.

| Property | 1-Isocyanatopent-1-ene | 5-Isothiocyanatopent-1-ene |

|---|---|---|

| Functional Group | -NCO | -NCS |

| Molecular Formula | C₆H₉NO | C₆H₉NS |

| Electrophilicity | High | Moderate |

| Common Applications | Polymers | Pharmaceuticals |

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Structural and Functional Differences: Hexamethylene diisocyanate (HDI, C₆H₁₂N₂O₂) is a diisocyanate with two -NCO groups on a linear hexane chain, contrasting with the mono-functional and unsaturated structure of 1-isocyanatopent-1-ene.

Reactivity :

- Crosslinking Capacity: HDI’s bifunctionality enables polyurethane and polyurea formation via reactions with diols or diamines, whereas 1-isocyanatopent-1-ene’s mono-functionality limits it to chain-terminating roles .

- Volatility : HDI’s higher molecular weight reduces volatility compared to 1-isocyanatopent-1-ene, impacting handling and safety protocols .

Applications :

HDI is a cornerstone in automotive coatings and elastomers, while 1-isocyanatopent-1-ene may serve in modified resins or adhesives requiring unsaturated backbones.

| Property | 1-Isocyanatopent-1-ene | Hexamethylene Diisocyanate |

|---|---|---|

| Functionality | Mono-isocyanate | Di-isocyanate |

| Molecular Formula | C₆H₉NO | C₈H₁₂N₂O₂ |

| Volatility | Higher | Lower |

| Industrial Use | Specialty polymers | Coatings, elastomers |

Isoselenocyanates

Structural and Functional Differences: Isoselenocyanates (-NCSe) replace oxygen with selenium, further reducing electrophilicity and increasing steric bulk compared to isocyanates.

Reactivity :

- Reaction with Amines: Isoselenocyanates form selenoureas, which are less stable than ureas due to weaker C-Se bonds .

- Synthetic Utility : Their larger atomic size enables unique cyclization pathways, such as selenazepane synthesis, which are unfeasible with isocyanates .

Applications: Primarily research-oriented, focusing on organoselenium chemistry and catalytic applications, unlike the industrial focus of isocyanates.

| Property | 1-Isocyanatopent-1-ene | Isoselenocyanates |

|---|---|---|

| Functional Group | -NCO | -NCSe |

| Bond Strength (C-X) | C-O: Strong | C-Se: Weak |

| Primary Use | Industrial | Research |

Research Findings and Trends

- Reactivity Hierarchy: Isocyanates > isothiocyanates > isoselenocyanates in nucleophilic addition reactions due to electronegativity differences .

- Thermal Stability : Aliphatic isocyanates like 1-isocyanatopent-1-ene decompose at lower temperatures than aromatic variants, limiting high-temperature applications.

- Environmental Impact : Isocyanates require stringent handling due to toxicity, whereas isothiocyanates (e.g., from natural sources) are more environmentally benign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。